molecular formula C10H9FN2 B14766846 2-(Azetidin-1-yl)-5-fluorobenzonitrile

2-(Azetidin-1-yl)-5-fluorobenzonitrile

Cat. No.: B14766846
M. Wt: 176.19 g/mol
InChI Key: YVDQLVOWNRWKHC-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-fluorobenzonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-5-fluorobenzonitrile typically involves the reaction of 5-fluorobenzonitrile with azetidine. One common method is the nucleophilic substitution reaction where azetidine acts as a nucleophile and attacks the electrophilic carbon of the 5-fluorobenzonitrile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-1-yl)-5-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-5-fluorobenzonitrile is unique due to the combination of the azetidine ring and the fluorobenzonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

2-(azetidin-1-yl)-5-fluorobenzonitrile

InChI

InChI=1S/C10H9FN2/c11-9-2-3-10(8(6-9)7-12)13-4-1-5-13/h2-3,6H,1,4-5H2

InChI Key

YVDQLVOWNRWKHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=C(C=C2)F)C#N

Origin of Product

United States

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